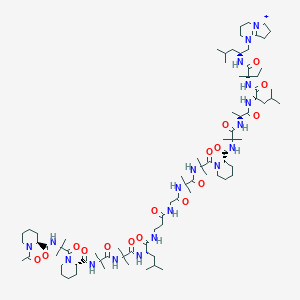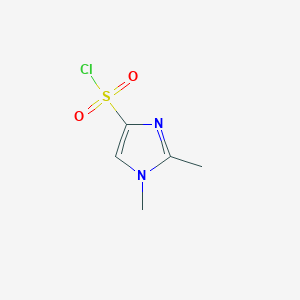
2-(2,3-Dimethylphenoxy)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(2,3-Dimethylphenoxy)acetohydrazide" is a derivative of hydrazide with potential pharmacological properties. While the provided data does not directly discuss this specific compound, it does provide insights into similar compounds with dimethylphenoxy groups and their synthesis, molecular structure, and pharmacological activities. For instance, compounds with related structures have been synthesized and evaluated for their antibacterial and antioxidant activities .
Synthesis Analysis
The synthesis of related compounds typically involves multiple steps, starting from basic precursors such as dimethylcarbolic acid, which is then converted into various intermediates through reactions like refluxing with ethyl 2-bromoacetate, hydrazine, and other reagents . The synthesis process is carefully designed to introduce functional groups that confer desired properties to the final compound. For example, the synthesis of N'-substituted-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazides involves the formation of an ether, 1,3,4-oxadiazole, thioether, hydrazone, and azomethine functional groups .
Molecular Structure Analysis
The molecular structure of compounds is crucial in determining their physical and chemical properties, as well as their biological activities. Techniques such as NMR, IR spectroscopy, and mass spectrometry are commonly used to confirm the structures of synthesized compounds . Additionally, X-ray crystallography can provide detailed insights into the three-dimensional arrangement of atoms within a molecule, as demonstrated by the crystal structure analysis of a depside derivative .
Chemical Reactions Analysis
The chemical reactivity of compounds with dimethylphenoxy groups can be influenced by the presence of various functional groups. For instance, the reactivity of 1,3-dimethyl-2-phenylbenzimidazoline (DMPBI) in the presence of acetic acid under photoinduced conditions leads to the transformation of α,β-epoxy ketones to β-hydroxy ketones . Such transformations are important for the synthesis of pharmacologically active molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of hydrazide derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their practical applications. The pharmacological properties, such as antibacterial and antioxidant activities, are also critical. For example, certain N'-substituted acetohydrazides have shown substantial antibacterial activity and lipoxygenase inhibitory activity , while others have been evaluated for their antioxidant and antibacterial activities .
Applications De Recherche Scientifique
Antibacterial and Enzyme Inhibition Studies
Antibacterial and Anti-Enzymatic Activities : Synthesized molecules of N'Substitutedbenzylidene-2-(2, 4-dimethylphenoxy) acetatohydrazide have shown promising antibacterial and anti-enzymatic activities (Aziz‐ur‐Rehman et al., 2014).
Antibiotic Effect and Lipoxygenase Activity : A series of molecules bearing multiple functional groups, including 2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide, demonstrated substantial antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as lipoxygenase inhibitory activity (S. Rasool et al., 2016).
Applications in Organic Synthesis
Synthesis of Benzofuro(2,3-c)pyrazol-3(1H)-ones : Utilizing 2-(2,4-Dimethylphenoxy)propionic acid, researchers synthesized novel compounds with potential applications in pharmaceuticals (M. Hogale et al., 1995).
Synthesis of Pentacoordinate Triorganotin(IV) Compounds : Research on the synthesis and molecular structures of new anionic pentacoordinate triorganotin(IV) compounds involving chloro- and (2,6-dimethylphenoxy)triorganostannanes shed light on the utility of these compounds in chemistry (Masaaki Suzuki et al., 1990).
Pharmacological Applications
Cytotoxic Heterocyclic Compounds : The acetohydrazide derivative was a starting point for synthesizing new heterocyclic compounds with observed cytotoxic activities against various human tumor cell lines (S. Shaker et al., 2016).
Imidazole Derivatives for Therapeutics : Different imidazole derivatives, synthesized using 2-(2,4,5-triphenyl-1H-imidazol-1- yl)acetohydrazide, showed potential antibacterial, antifungal, and antioxidant activities (V. Satyanarayana et al., 2011).
Phosphoryl Acetohydrazones and Acetohydrazines : Synthesis of nitrogen-containing derivatives of phosphorylcarboxylic acids, including phosphoryl acetohydrazones, indicated their potential as psychotropic and antiarrhythmic agents (R. I. Tarasova et al., 2002).
Nonlinear Optical Properties of Hydrazones : Synthesized hydrazones, including 2-(4-methylphenoxy)-N′-[(1E)-(4-nitrophenyl)methylene]acetohydrazide, were studied for their third-order nonlinear optical properties, suggesting applications in optical device technologies (K. Naseema et al., 2010).
Safety And Hazards
Propriétés
IUPAC Name |
2-(2,3-dimethylphenoxy)acetohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7-4-3-5-9(8(7)2)14-6-10(13)12-11/h3-5H,6,11H2,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRIARQZPKNHKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NN)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407337 |
Source


|
| Record name | 2-(2,3-dimethylphenoxy)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dimethylphenoxy)acetohydrazide | |
CAS RN |
134432-60-3 |
Source


|
| Record name | 2-(2,3-dimethylphenoxy)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-[(4-Ethyl-2,3-dioxopiperazinyl)carbonylamino]-2-phenylacetic acid](/img/structure/B144443.png)


![Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]prop-2-enoate](/img/structure/B144452.png)
![2-Propanone, 1-bicyclo[3.1.0]hex-1-yl-(9CI)](/img/structure/B144454.png)







